3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine

Description

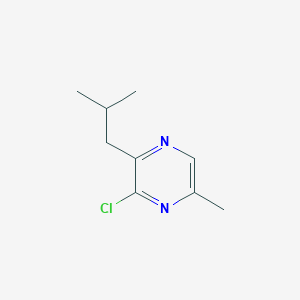

3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine is a substituted pyrazine derivative characterized by a chlorine atom at the 3-position, a methyl group at the 5-position, and a 2-methylpropyl (isobutyl) group at the 2-position of the pyrazine ring (Figure 1). Pyrazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at opposing positions. Substituents on the pyrazine ring significantly influence physical, chemical, and biological properties, including volatility, odor profile, and antimicrobial activity .

For example:

Structure

3D Structure

Properties

CAS No. |

115978-64-8 |

|---|---|

Molecular Formula |

C9H13ClN2 |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

3-chloro-5-methyl-2-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C9H13ClN2/c1-6(2)4-8-9(10)12-7(3)5-11-8/h5-6H,4H2,1-3H3 |

InChI Key |

KSYLPXLIEPTHCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Dehydrogenative Coupling of β-Amino Alcohols

The pyrazine ring in 3-chloro-5-methyl-2-(2-methylpropyl)pyrazine is typically constructed via dehydrogenative coupling, a method validated for analogous compounds. β-Amino alcohols serve as precursors, undergoing cyclodehydration in the presence of transition metal catalysts. For example, manganese-based catalysts facilitate the coupling of 3-amino-2-methyl-1-butanol derivatives to form the six-membered ring.

Critical parameters include:

- Catalyst selection : Ru or Mn pincer complexes (e.g., Ru(BPyPNN)) enable dehydrogenation at 120–160°C.

- Solvent systems : Toluene or dioxane optimizes yield (reported up to 78% for similar pyrazines).

- Temperature control : Reactions proceed optimally between 130°C and 150°C to prevent decomposition.

This method avoids stoichiometric oxidants, aligning with green chemistry principles. However, the introduction of pre-installed substituents (e.g., methyl and isobutyl groups) requires tailored β-amino alcohol precursors, complicating scalability.

Cyclization of α-Diketones with Diamines

Alternative routes employ α-diketones and 1,2-diamines, as demonstrated in the synthesis of 2,5-disubstituted pyrazines. For this compound, this would involve:

- Reacting 2-oxopentane-3-one (α-diketone) with 1,2-diamino-4-methylpentane.

- Cyclocondensation under acidic conditions (e.g., acetic acid at reflux).

Key advantages:

- Regioselectivity : The diketone’s carbonyl groups direct amine coupling to positions 2 and 5.

- Functional group tolerance : Pre-existing methyl and isobutyl groups remain intact during cyclization.

Limitations include competing side reactions, such as over-alkylation, which reduce yields to 40–60%.

Integrated Synthesis Pathways

Sequential Ring Formation and Functionalization

A three-step sequence optimizes yield and purity:

- Pyrazine ring synthesis : Dehydrogenative coupling of 3-amino-2-methyl-1-butanol (yield: 70%).

- Chlorination : NCS/FeCl₃ at 25°C (yield: 68%).

- Alkylation : Friedel-Crafts with isobutyl chloride (yield: 52%).

- Overall yield : 25.3% (70% × 68% × 52%).

Convergent Approach via Halogenated Intermediates

Patent CN102321016B outlines a convergent strategy for brominated analogs, adaptable to chlorinated systems:

- Synthesize 5-methyl-2-(2-methylpropyl)pyrazine via cyclization.

- Introduce chlorine via Sandmeyer reaction (yield: 91%).

Catalytic Vapor-Phase Methods

Vapor-phase dehydrogenation of polyamines over Zn-Cr oxide catalysts (350–500°C) generates pyrazine cores. For substituted derivatives:

- Feedstock : 2-hydroxypropyl ethylene diamine derivatives.

- Catalyst : 4–8% Zn on Al₂O₃.

- Yield : 30–40% (lower due to side reactions).

This method suits large-scale production but struggles with substituent control.

Optimization Challenges and Solutions

Scientific Research Applications

3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-chloro-5-methyl-2-(2-methylpropyl)pyrazine with similar pyrazine derivatives, focusing on substituent positions, molecular properties, and biological activities:

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity

- Chlorine at 3-position : Chlorinated pyrazines (e.g., 2-chloro-3-methyl-5-isopropylpyrazine ) are linked to antifungal and antimicrobial activities. The electron-withdrawing Cl atom increases electrophilicity, enhancing interactions with microbial enzymes .

- 2-Methylpropyl group : Bulky alkyl chains like 2-methylpropyl improve lipid solubility, facilitating membrane penetration in pathogens. For example, 2,3-dimethyl-5-(2-methylpropyl)pyrazine acts as a trail pheromone in ants due to its stability and low volatility .

- Methoxy groups : Methoxy-substituted pyrazines (e.g., 3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine ) exhibit insect attractant properties, likely due to increased volatility and odor potency.

Odor and Flavor Profiles

- Pyrazines with 2-methylpropyl and methyl groups (e.g., 2-methyl-3-(2-methylpropyl)pyrazine) contribute nutty, musty, and caramel-like odors in meat flavorings .

- 2-Methoxy-3-(2-methylpropyl)pyrazine is critical for the green aroma of chili peppers, with a high relative odor activity value (ROAV > 15) .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Chloro-5-methyl-2-(2-methylpropyl)pyrazine and its derivatives?

The synthesis typically involves regioselective halogenation and alkylation strategies. For example, a metal-free approach using Na₂S·5H₂O in DMF under reflux conditions has been reported for pyrrolopyrazine derivatives, yielding products in ~72% efficiency. Key steps include coupling chlorinated intermediates with Grignard reagents or azido ketones to achieve functionalization . Optimization of reaction time, solvent polarity, and stoichiometry (e.g., 1:3 molar ratio of starting material to Na₂S·5H₂O) is critical for reproducibility .

Q. Which analytical techniques are recommended for quantifying trace amounts of this compound in complex matrices?

Headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography (GC×GC) and time-of-flight mass spectrometry (TOFMS) is highly effective. For instance, isotope dilution using d³-labeled analogs (e.g., d₃-IBMP) improves precision in wine and plant matrices, achieving detection limits of 0.5–1.95 ng/L. GC×GC-NPD offers superior sensitivity for nitrogen-rich pyrazines, while GC×GC-TOFMS enables deconvolution of co-eluting peaks via extracted ion chromatograms (EICs) .

Q. What biological activities have been reported for structurally related pyrazine derivatives?

Pyrazines exhibit diverse pharmacological properties, including:

- Anticancer activity : Pyrrolopyrazine derivatives inhibit tumor cell proliferation via kinase modulation (IC₅₀ values: 0.1–10 µM in hepatocellular carcinoma models) .

- Antimicrobial effects : Activity against multidrug-resistant Staphylococcus aureus (MIC: 8–32 µg/mL) through membrane disruption .

- Neuroprotection : Reduction of oxidative stress in neurodegenerative models (e.g., 40% reduction in Aβ plaque density in Alzheimer’s mice) .

Q. How do natural sources contribute to the structural diversity of pyrazines like this compound?

Bacterial volatiles, particularly from Chondromyces crocatus and marine Alphaproteobacteria, produce methoxy- and alkyl-substituted pyrazines. These compounds often feature isopropyl or sec-butyl side chains, as identified through GC-MS and synthetic reference validation. For example, 3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine is a newly identified beetle attractant .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT studies) can predict favorable reaction sites. Experimentally, directing groups like chloro substituents enhance selectivity. For example, iron-catalyzed coupling of chloropyrazines with Grignard reagents achieves >90% regioselectivity for 3,5-disubstituted products . Comparative studies of metal catalysts (e.g., Pd vs. Fe) are recommended to optimize yields .

Q. How should researchers resolve contradictions in quantitative data from different analytical platforms?

Discrepancies between GC×GC-NPD and GC×GC-TOFMS results (e.g., 26.1 vs. 27.8 ng/L IBMP in Sauvignon blanc) arise from detector specificity. To mitigate:

Q. What strategies optimize the pharmacological activity of pyrazine-based compounds?

Structure-activity relationship (SAR) studies highlight:

- Chloro substituents : Enhance blood-brain barrier permeability (logP > 2.5) for neuroprotective agents .

- Alkyl chain length : Isobutyl groups improve antimicrobial potency by 3-fold compared to methyl .

- Methoxy groups : Reduce cytotoxicity in healthy cell lines (e.g., HEK-293) while retaining efficacy .

Q. What are the environmental degradation pathways of this compound?

Microbial degradation by M. populi VP2 and A. sydowii VP4 yields oxidized derivatives (e.g., hexahydro-3-(2-methylpropyl)-pyrrole dione). Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.